Ilorasertib
Description
This compound is an orally bioavailable, adenosine triphospate mimetic, and inhibitor of Aurora kinases, vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor (PDGFRs), with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits Aurora kinases A, B and C, which may disrupt both the assembly of the mitotic spindle apparatus and chromosome segregation, and inhibit both cellular division and proliferation in Aurora kinase-overexpressing tumor cells. In addition, this compound selectively binds to and inhibits VEGFRs and PDGFRs, which may result in the inhibition of both angiogenesis and tumor cell proliferation in VEGFR/PDGFR-overexpressing tumor cells. This agent also inhibits the Src family of cytoplasmic tyrosine kinases. Aurora kinases A, B and C, are serine/threonine kinases that play essential roles in mitotic checkpoint control and are overexpressed by a wide variety of tumor cell types. Both VEGFRs and PDGFRs are receptor tyrosine kinase families whose members may be upregulated in various tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an antineoplastic agent and protein kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKIQPVPYJNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153718 | |
| Record name | Ilorasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227939-82-3 | |
| Record name | Ilorasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ilorasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ilorasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILORASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ilorasertib: A Technical Overview of its Discovery, Synthesis, and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (formerly ABT-348) is a potent, orally bioavailable, multi-targeted kinase inhibitor that has been investigated for the treatment of various cancers. Developed by Abbott Laboratories (now AbbVie), this compound is an ATP-competitive inhibitor primarily targeting Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] This dual targeting of pathways involved in cell division and angiogenesis represents a strategic approach in cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Preclinical Characterization
The discovery of this compound stemmed from a focused effort to develop potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in human tumors. The medicinal chemistry program aimed to identify a compound with a favorable pharmacological profile, including oral bioavailability and the ability to inhibit multiple oncogenic pathways.
Screening Cascade and Lead Optimization
The initial screening process likely involved high-throughput screening of a compound library against Aurora kinases. Hits from this screen would have then undergone a rigorous lead optimization process. Structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties.[4][5] This iterative process of chemical modification and biological testing led to the identification of this compound as a clinical candidate with a unique multi-kinase inhibitory profile.
Preclinical Evaluation
This compound was extensively profiled in a battery of in vitro and in vivo preclinical studies to characterize its activity and establish a rationale for clinical development.[1][2][3]
In Vitro Activity: this compound demonstrated potent inhibition of Aurora kinases A, B, and C, as well as members of the VEGFR and PDGFR families.[2] This activity translated to potent anti-proliferative effects across a range of cancer cell lines. A hallmark of Aurora B inhibition, the induction of polyploidy (a state of having more than two sets of chromosomes), was observed in cells treated with this compound.[2]
In Vivo Efficacy: The anti-tumor activity of this compound was evaluated in various xenograft models of human cancers.[1][3] Administration of this compound resulted in tumor growth inhibition and, in some models, tumor regression.[1] Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the inhibition of histone H3 phosphorylation, a downstream marker of Aurora B activity.[2]
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be proposed based on related chemical syntheses and patent literature. The synthesis of this compound likely involves the construction of the core thieno[3,2-c]pyridine ring system, followed by the introduction of the pyrazole and phenylurea moieties.
A potential retrosynthetic analysis suggests the disconnection of the urea bond and the Suzuki coupling of the pyrazole and thienopyridine cores. The key steps would likely involve:
-
Synthesis of the Thieno[3,2-c]pyridine Core: This heterocyclic system can be constructed through various established methods, often starting from a substituted pyridine or thiophene derivative.
-
Synthesis of the Pyrazole Boronic Acid Derivative: The 1-(2-hydroxyethyl)-1H-pyrazol-4-yl boronic acid or a corresponding ester is a key intermediate.
-
Suzuki Coupling: The thieno[3,2-c]pyridine core and the pyrazole boronic acid derivative would be coupled using a palladium catalyst.
-
Urea Formation: The final step would involve the formation of the urea linkage between the amino group on the phenyl-thienopyridine intermediate and 3-fluorophenyl isocyanate.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting multiple key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of Aurora Kinases
The Aurora kinase family (A, B, and C) plays a critical role in regulating mitosis.[6]
-
Aurora A is involved in centrosome maturation and separation, and spindle assembly.
-
Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
-
Aurora C is primarily expressed in meiotic cells, but its role in cancer is also being explored.
By inhibiting Aurora kinases, particularly Aurora B, this compound disrupts the mitotic process, leading to polyploidy and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
Inhibition of VEGFR and PDGFR
VEGFRs and PDGFRs are receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting these receptors, this compound can block the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound [7][8]
| Target Kinase | IC₅₀ (nM) |
| Aurora A | 116 |
| Aurora B | 5 |
| Aurora C | 1 |
| VEGFR1 | 1 |
| VEGFR2 | 2 |
| VEGFR3 | 43 |
| PDGFRα | 11 |
| PDGFRβ | 13 |
| FLT3 | 1 |
| c-Kit | 20 |
| CSF1R | 3 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 |
| SEM | Acute Lymphoblastic Leukemia | 1 |
| K562 | Chronic Myeloid Leukemia | 103 |
| HCT-15 | Colon Cancer | 6 |
| SW620 | Colon Cancer | 6 |
| H1299 | Non-small Cell Lung Cancer | 2 |
| H460 | Non-small Cell Lung Cancer | 2 |
Table 3: In Vivo Anti-tumor Activity of this compound in Xenograft Models [7]
| Xenograft Model | Cancer Type | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 6.25 | 80% |
| 12.5 | 86% | ||
| 25 | 94% | ||
| SKM-1 | Myelodysplastic Syndrome | 6.25 | 38% |
| 12.5 | 59% | ||
| 25 | 80% |
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of this compound are outlined below. These are representative protocols based on standard methodologies in the field.
Aurora Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by an Aurora kinase. A common method is a luminescence-based assay.[9]
-
Materials: Recombinant Aurora kinase (A, B, or C), kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a luminescence-based ATP detection reagent.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the Aurora kinase, the substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the luminescence-based detection reagent.
-
The decrease in luminescence is proportional to the kinase activity.
-
Calculate IC₅₀ values from the dose-response curves.
-
VEGFR/PDGFR Kinase Inhibition Assay
Similar to the Aurora kinase assay, this assay measures the inhibition of VEGFR or PDGFR kinase activity.[10][11][12][13]
-
Materials: Recombinant VEGFR or PDGFR kinase, kinase buffer, ATP, a substrate (e.g., a synthetic peptide), and a detection reagent.
-
Procedure: The procedure is analogous to the Aurora kinase inhibition assay, with the specific kinase and substrate being substituted.
Cellular Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cells. The MTT or CellTiter-Glo assay is commonly used.
-
Materials: Cancer cell lines, cell culture medium, this compound, and a viability detection reagent (e.g., MTT or CellTiter-Glo).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add the viability detection reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.
-
Calculate IC₅₀ values from the dose-response curves.
-
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.[14]
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, and this compound formulation.
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Visualizations
Signaling Pathway of this compound's Targets
References
- 1. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Ilorasertib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilorasertib (ABT-348) is an orally bioavailable, ATP-competitive multi-targeted kinase inhibitor with potent activity against key regulators of cell division and angiogenesis.[1][2] Developed by Abbott Laboratories (now AbbVie), this compound has been investigated in clinical trials for the treatment of various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and development efforts.
Core Target Profile
This compound is a potent inhibitor of the Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][5] It also demonstrates significant activity against the Src family of cytoplasmic tyrosine kinases.[1][2] This multi-targeted profile allows this compound to concurrently disrupt critical pathways involved in mitosis and angiogenesis, two hallmarks of cancer.
Aurora Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential for mitotic progression.[6] this compound exhibits potent, nanomolar inhibition of all three Aurora kinases, with a notably higher potency for Aurora B and C over Aurora A.[6][7] Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in polyploidy and cell death.[2]
VEGFR and PDGFR Inhibition
This compound potently inhibits members of the VEGFR and PDGFR families in the low nanomolar range.[5][8] These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] By inhibiting VEGFRs and PDGFRs, this compound can block the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.[1][8]
Kinase Selectivity Profile
The kinase selectivity of this compound has been extensively characterized through in vitro biochemical assays. The following tables summarize the inhibitory activity of this compound against a panel of kinases, with data primarily derived from Homogeneous Time-Resolved Fluorescence (HTRF) and other enzymatic assays.
Table 1: this compound Inhibition of Primary Target Kinases
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| Aurora A | Biochemical | 116 - 120 | [5][7] |
| Aurora B | Biochemical | 5 - 7 | [5][7] |
| Aurora C | Biochemical | 1 | [5][7] |
| VEGFR1 (Flt1) | Biochemical | 1 - 32 | [5][9] |
| VEGFR2 (KDR) | Biochemical | 2 | [5] |
| VEGFR3 (Flt4) | Biochemical | 43 | [5] |
| PDGFRα | Biochemical | 11 | [5] |
| PDGFRβ | Biochemical | 3 - 13 | [5][9] |
| c-Kit | Biochemical | 20 | [5] |
| FLT3 | Biochemical | 1 | [5] |
| CSF1R | Biochemical | 3 | [5] |
| RET | Biochemical | 7 | [6] |
Table 2: this compound Inhibition of Src Family Kinases
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| Src | Biochemical | Potent inhibition reported | [1][2] |
| Lyn | Biochemical | Data not consistently reported | |
| Fyn | Biochemical | Data not consistently reported | |
| Lck | Biochemical | Data not consistently reported |
Note: Specific IC50 values for all Src family kinases are not consistently available in the public domain, though potent inhibition is noted.[1][2]
Signaling Pathways
The dual inhibitory action of this compound impacts two major signaling cascades crucial for cancer progression: the Aurora kinase pathway governing mitosis and the VEGFR/PDGFR pathways controlling angiogenesis.
Aurora Kinase Signaling Pathway
VEGFR Signaling Pathway
Experimental Protocols
The following sections describe the general methodologies used to characterize the kinase selectivity and cellular activity of this compound. Detailed protocols are based on descriptions in published literature; for precise experimental conditions, referral to the primary source (Glaser et al., 2012) is recommended.
Biochemical Kinase Assays (HTRF)
The in vitro potency of this compound against a panel of kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
-
Principle: This assay measures the phosphorylation of a biotinylated substrate by a specific kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. When in close proximity, the europium and XL665 undergo fluorescence resonance energy transfer (FRET), and the resulting signal is proportional to the extent of substrate phosphorylation.
-
General Procedure:
-
This compound is serially diluted in an appropriate assay buffer and added to microtiter plates.
-
The target kinase and its biotinylated substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) are added.
-
Following another incubation period, the HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Autophosphorylation Assays
The ability of this compound to inhibit the autophosphorylation of its target kinases in a cellular context was assessed using Western blotting.
-
Principle: This method detects the phosphorylation status of a target protein in cell lysates. Cells are treated with this compound, and for receptor tyrosine kinases, stimulated with a ligand to induce autophosphorylation. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.
-
General Procedure for Aurora B Inhibition (Phospho-Histone H3):
-
Cancer cell lines (e.g., HeLa) are seeded and cultured.
-
Cells are treated with various concentrations of this compound for a specified duration.
-
Cells are harvested, and whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated Histone H3 (a downstream substrate of Aurora B).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Total Histone H3 levels are also measured as a loading control.
-
-
General Procedure for VEGFR2 Inhibition:
-
Endothelial cells (e.g., HUVECs) are serum-starved and then pre-incubated with this compound.
-
Cells are stimulated with VEGF to induce VEGFR2 autophosphorylation.
-
Cell lysis, SDS-PAGE, and Western blotting are performed as described above, using a primary antibody specific for phosphorylated VEGFR2 (e.g., pY1175).
-
Total VEGFR2 levels are assessed as a loading control.
-
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a well-defined selectivity profile against key drivers of cell division and angiogenesis. Its strong inhibitory activity against Aurora kinases, VEGFRs, and PDGFRs provides a strong rationale for its clinical investigation in various cancers. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound and similar multi-targeted kinase inhibitors. Further exploration of the intricate downstream effects of its combined target inhibition may unveil novel therapeutic strategies and patient selection biomarkers.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Histone H3 phospho-regulation by KimH3 in both interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Ilorasertib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilorasertib (ABT-348) is a potent, orally bioavailable small molecule inhibitor targeting the Aurora kinase family (Aurora A, B, and C), as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. As a critical regulator of mitotic events, the Aurora kinase family represents a key target in oncology. This technical guide provides an in-depth analysis of the mechanism by which this compound influences cell cycle progression. Through the inhibition of Aurora kinases, particularly Aurora B, this compound disrupts crucial mitotic processes, leading to cell cycle arrest at the G2/M phase, induction of polyploidy, and subsequent apoptosis in cancer cells. This document consolidates available quantitative data, details experimental methodologies for assessing the cellular effects of this compound, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound functions as an ATP-competitive inhibitor of Aurora kinases, with a high affinity for all three isoforms. The inhibitory concentrations (IC₅₀) of this compound highlight its pan-Aurora kinase activity:
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 116 |
| Aurora B | 5 |
| Aurora C | 1 |
| Table 1: In vitro inhibitory activity of this compound against Aurora kinase isoforms.[1][2][3] |
The profound effect of this compound on cell cycle progression is primarily attributed to its potent inhibition of Aurora B. As a key component of the chromosomal passenger complex (CPC), Aurora B is essential for proper chromosome segregation and cytokinesis. A primary downstream target of Aurora B is the phosphorylation of histone H3 at serine 10 (H3S10ph), a critical event for chromosome condensation during mitosis.[4] this compound has been demonstrated to effectively inhibit this phosphorylation event.[1][2]
Signaling Pathway
The inhibition of Aurora B by this compound sets off a cascade of events that ultimately halt cell division. The following diagram illustrates the simplified signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
Ilorasertib's Regulatory Impact on Angiogenesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (ABT-348) is a potent, orally active, ATP-competitive multi-kinase inhibitor. Its primary targets include the Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This dual-targeting mechanism, particularly the inhibition of both mitotic progression via Aurora kinase inhibition and angiogenesis via VEGFR blockade, positions this compound as a compound of significant interest in oncology drug development.[2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies used to characterize this compound's regulation of angiogenesis pathways.
Core Mechanism of Action in Angiogenesis
This compound's anti-angiogenic effects are primarily attributed to its inhibition of the VEGFR family of receptor tyrosine kinases.[4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF/VEGFR signaling axis. By binding to the ATP-binding site of VEGFRs, this compound blocks receptor autophosphorylation and downstream signaling, thereby inhibiting key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.[3][5]
Quantitative Data on Kinase Inhibition and Anti-Angiogenic Activity
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its impact on endothelial cell proliferation.
Table 1: this compound Kinase Inhibition Profile [1][3]
| Target Kinase | IC₅₀ (nM) - Binding/Enzymatic Assay | IC₅₀ (nM) - Cellular Autophosphorylation |
| Aurora A | 116 - 120 | 189 |
| Aurora B | 5 - 7 | 13 |
| Aurora C | 1 | 13 |
| VEGFR1 (Flt-1) | 1 | 0.3 (proliferation surrogate) |
| VEGFR2 (KDR) | 2 | 5 |
| VEGFR3 (Flt-4) | 43 | 2 |
| PDGFRα | 11 | 16 |
| PDGFRβ | 13 | 11 |
| c-Kit | 20 | 45 |
| FLT3 | 1 | 2 |
| CSF1R | 3 | 3 |
Table 2: this compound's In Vitro Anti-Proliferative Activity on Endothelial Cells
| Cell Line | Assay Type | IC₅₀ (nM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-Stimulated Proliferation | ≤ 0.3 |
Signaling Pathways Regulated by this compound
VEGF/VEGFR Signaling Pathway
The VEGF/VEGFR pathway is a master regulator of angiogenesis. This compound directly inhibits VEGFR2, the primary receptor for VEGF-A-mediated angiogenic signals. This inhibition disrupts the downstream signaling cascade that promotes endothelial cell survival, proliferation, and migration.
Angiopoietin/Tie Signaling Pathway
The Angiopoietin/Tie pathway is another critical regulator of vascular development and stability. Angiopoietin-1 (Ang-1) promotes vessel maturation and quiescence through the Tie2 receptor, while Angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist. There is currently no publicly available data to suggest that this compound directly targets the Angiopoietin/Tie signaling pathway. Its anti-angiogenic effects are understood to be mediated primarily through the VEGF/VEGFR axis.
Experimental Protocols
The following are detailed methodologies for key in vitro angiogenesis assays. While the precise protocols used in the preclinical evaluation of this compound are not fully detailed in publicly available literature, these represent standard and widely accepted methods.
VEGF-Stimulated Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferative effect of VEGF on endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Seeding Density: Cells are seeded at a density of 2 x 10³ to 5 x 10³ cells per well in a 96-well plate.
-
Serum Starvation: Prior to stimulation, cells are typically serum-starved for 4-24 hours in a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) to synchronize the cell cycle and reduce baseline proliferation.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Recombinant human VEGF (rhVEGF) is added to the wells at a final concentration of 10-50 ng/mL to stimulate proliferation. A set of wells without VEGF stimulation serves as a negative control.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as MTT, WST-1, or CyQUANT®, which measures metabolic activity or DNA content, respectively. Absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of VEGF-stimulated proliferation against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on the directional migration of endothelial cells to close a "wound" created in a confluent monolayer.
-
Cell Line: HUVECs.
-
Plating: Cells are seeded in a 24- or 48-well plate and grown to full confluency.
-
Wound Creation: A sterile 200 µL pipette tip or a specialized scratch tool is used to create a uniform scratch or "wound" in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: The medium is replaced with fresh basal medium containing a low serum concentration, VEGF (e.g., 20-50 ng/mL), and varying concentrations of this compound or vehicle control.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantification: The width of the wound or the area of the cell-free space is measured at each time point using image analysis software (e.g., ImageJ).
-
Data Analysis: The percentage of wound closure is calculated for each treatment condition relative to the initial wound area. The effect of this compound is determined by comparing the wound closure in treated wells to that in the VEGF-stimulated control wells.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
-
Matrix Preparation: A basement membrane extract (BME), such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: HUVECs are harvested and resuspended in a basal medium with a low serum concentration.
-
Treatment: The cell suspension is mixed with various concentrations of this compound, a vehicle control, and a pro-angiogenic stimulus (e.g., VEGF, 50 ng/mL) or a negative control.
-
Seeding: The treated cell suspension is added to the BME-coated wells.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging: The formation of tubular networks is observed and photographed using a phase-contrast microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using specialized image analysis software.
-
Data Analysis: The quantitative parameters for each treatment condition are compared to the vehicle-treated control to determine the inhibitory effect of this compound.
Conclusion
This compound demonstrates potent anti-angiogenic activity, primarily through the inhibition of the VEGF/VEGFR signaling pathway. Preclinical data confirms its ability to block VEGF-stimulated endothelial cell proliferation at sub-nanomolar concentrations. While its effects on endothelial cell migration and tube formation are anticipated based on its mechanism of action, specific quantitative data for these processes are not widely available in the public domain. Furthermore, there is no current evidence to suggest a direct interaction of this compound with the Angiopoietin/Tie signaling pathway. The provided experimental protocols represent standard methodologies for assessing the anti-angiogenic potential of therapeutic compounds and can serve as a foundation for further investigation into the detailed mechanisms of this compound's action on the tumor microenvironment. Further research is warranted to fully elucidate the complete spectrum of this compound's anti-angiogenic effects and its potential interplay with other signaling pathways involved in neovascularization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ilorasertib: A Technical Guide to Downstream Signaling Effects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ilorasertib (ABT-348) is a potent, orally bioavailable, ATP-competitive multi-targeted kinase inhibitor with significant antineoplastic activity.[1][2] It was developed to dually inhibit key regulators of mitosis—the Aurora kinases—and critical pathways in tumor angiogenesis and proliferation driven by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, presents quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes the core signaling pathways it modulates.
Core Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of multiple kinase families, leading to a broad-spectrum anti-tumor effect that targets both the cancer cell and its microenvironment.[3][5] Its principal targets include:
-
Aurora Kinases: With high potency against Aurora B (AurB) and Aurora C (AurC), and moderate activity against Aurora A (AurA).[6]
-
VEGF and PDGF Receptor Families: Potent inhibition of all known members of the VEGFR and PDGFR families of receptor tyrosine kinases.[3]
-
Src Family Kinases: Inhibition of the Src family of cytoplasmic tyrosine kinases.[1]
This multi-targeted profile allows this compound to disrupt cell division, angiogenesis, and cell proliferation simultaneously.[3]
References
- 1. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 dose escalation trial of this compound, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Ilorasertib in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of ilorasertib (ABT-348), a potent multi-kinase inhibitor, against leukemia cells. This compound targets Aurora kinases A, B, and C, as well as VEGFR, PDGFR, and Src family kinases, making it a promising agent for hematological malignancies.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor with high potency against Aurora kinases, which are crucial for mitotic progression.[3] Inhibition of these kinases leads to defects in chromosome segregation and, ultimately, apoptosis in rapidly dividing cancer cells.[4] A key pharmacodynamic biomarker of this compound activity is the inhibition of histone H3 phosphorylation, a direct downstream target of Aurora B kinase.[3][4][5]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various leukemia cell lines. This data is crucial for designing experiments with appropriate dose ranges.
| Cell Line | Leukemia Type | IC50 (nM) | Citation |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.3 | [2][3] |
| SEM | B-cell Acute Lymphoblastic Leukemia (ALL) | 1 | [3] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (ALL) | 4 | [2] |
| K562 | Chronic Myeloid Leukemia (CML) | 103 | [3] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not explicitly found, but sensitive | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the drug stock solution is critical for accurate and reproducible results.
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Culture
-
Cell Lines: Use leukemia cell lines such as MV-4-11, MOLM-13, SEM, or K562.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage suspension cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: After allowing the cells to attach (if applicable) or acclimate for a few hours, add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound (e.g., based on IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins involved in the this compound signaling pathway.
-
Protein Extraction: After treating leukemia cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Aurora A/B, total Aurora A/B, phospho-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
References
- 1. Phase 1 dose escalation trial of this compound, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of p53 signaling by MI-63 induces apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of Ilorasertib in HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Ilorasertib in the HCT-116 human colorectal carcinoma cell line.
Introduction
This compound (formerly ABT-348) is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor.[1][2][3] Its primary targets include the Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][4] this compound also demonstrates inhibitory activity against the Src family of tyrosine kinases.[1][3] The Aurora kinases are crucial for mitotic progression, and their inhibition can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis.[5][6] By targeting VEGFR and PDGFR, this compound also has the potential to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1][3] The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research.[7] Determining the IC50 value of this compound in HCT-116 cells is a critical step in assessing its anti-proliferative efficacy in a relevant preclinical model.
Data Presentation
While a specific IC50 value for this compound in HCT-116 cells is not consistently reported across publicly available literature, its potency has been established in various other cancer cell lines. The following table summarizes the reported IC50 values for this compound against its primary kinase targets and its anti-proliferative activity in other cell lines. Researchers should determine the specific IC50 for their HCT-116 cell stock empirically using the protocols provided below.
| Target/Cell Line | IC50 (nM) | Assay Type |
| Aurora A | 116 - 120 | Biochemical Assay |
| Aurora B | 5 - 7 | Biochemical Assay |
| Aurora C | 1 | Biochemical Assay |
| VEGFR1 | 1 | Biochemical Assay |
| VEGFR2 | 2 | Biochemical Assay |
| FLT3 | 1 | Biochemical Assay |
| PDGFRα | 11 | Biochemical Assay |
| PDGFRβ | 13 | Biochemical Assay |
| c-Kit | 20 | Biochemical Assay |
| MV-4-11 (AML) | 0.3 | Proliferation Assay |
| H1299 (NSCLC) | 2 | Proliferation Assay |
| HCT-15 (Colon) | 6 | Proliferation Assay |
| SW620 (Colon) | 6 | Proliferation Assay |
Data compiled from multiple sources.[2][5][8]
Signaling Pathway of this compound Inhibition
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Experimental Protocols
HCT-116 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the HCT-116 cell line.
Materials:
-
HCT-116 cells (e.g., ATCC CCL-247)
-
McCoy's 5A Modified Medium (e.g., ATCC 30-2007) or RPMI-1640 medium.[9][10]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
Procedure:
-
Thawing Frozen Cells: Rapidly thaw a cryovial of HCT-116 cells in a 37°C water bath.[9][11] Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the resuspended cells into a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Cell Maintenance: Change the medium every 2-3 days.[9]
-
Sub-culturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[9] Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and plate at a recommended split ratio of 1:3 to 1:8.[9]
IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol provides a method for assessing the effect of this compound on HCT-116 cell viability to determine its IC50.
Materials:
-
HCT-116 cells in logarithmic growth phase
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Experimental Workflow Diagram:
Caption: Workflow for IC50 determination in HCT-116 cells.
Procedure:
-
Cell Plating: Harvest HCT-116 cells using trypsin and perform a cell count (e.g., with a hemocytometer). Dilute the cells in complete growth medium to a seeding density of approximately 2 x 10^4 cells/cm².[7] Dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is advisable to use a wide concentration range for the initial experiment (e.g., 0.1 nM to 10 µM) to identify the inhibitory range.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a blank.
-
Incubate the plate for a predetermined time, typically 48 or 72 hours.[12][13]
-
Cell Viability Measurement:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[14] Measure the absorbance at 490 nm or 570 nm.[14][15]
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.[16] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16] Measure luminescence with a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[15][17]
-
Conclusion
This document provides a comprehensive guide for the culture of HCT-116 cells and the determination of the IC50 of this compound. By inhibiting key regulators of cell division and angiogenesis, this compound presents a promising therapeutic strategy. The provided protocols will enable researchers to accurately assess its anti-proliferative effects in a colorectal cancer model, contributing to the preclinical evaluation of this multi-kinase inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. caymanchem.com [caymanchem.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. HCT116 Human Colon Cancer Cell Culture and Bacterial Culture Conditions [bio-protocol.org]
- 11. encodeproject.org [encodeproject.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
Application Notes and Protocols for Ilorasertib Clonogenic Survival Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (also known as ABT-348) is a potent, orally bioavailable, multi-targeted kinase inhibitor. Its primary targets include Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By inhibiting these kinases, this compound disrupts critical cellular processes involved in tumor growth and proliferation, including mitosis and angiogenesis. The Aurora kinases are essential for proper spindle formation and chromosome segregation during mitosis, while VEGFR and PDGFR signaling pathways are key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] This multi-targeted approach makes this compound a compound of significant interest in oncology research.
The clonogenic survival assay is a gold-standard in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony (a clone of itself).[2][3][4][5] This assay is particularly valuable for assessing the long-term effects of cytotoxic agents, such as this compound, on the reproductive integrity of cancer cells. Unlike short-term proliferation assays, the clonogenic assay measures the sustained ability of cells to divide and form colonies, providing a more stringent assessment of a drug's cytotoxic or cytostatic potential.
These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of this compound against various cancer cell lines.
Signaling Pathway Targeted by this compound
This compound exerts its anti-cancer effects by simultaneously inhibiting multiple critical signaling pathways essential for tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways targeted by this compound.
Caption: this compound's multi-targeted mechanism of action.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 100 mm cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
-
Sterile, deionized water
Procedure
The following protocol is a representative method for conducting a clonogenic survival assay with this compound. Optimization of cell seeding density and this compound concentration range may be required for different cell lines.
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension in complete medium.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-100 colonies in the untreated control wells. Seeding densities can range from 200 to 1000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Return the plates to the incubator and incubate for the desired treatment duration. A continuous exposure of 10-14 days is common for clonogenic assays.
-
-
Colony Formation:
-
Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution (6% glutaraldehyde) to each well and incubate at room temperature for 15-30 minutes.
-
Remove the fixation solution and gently wash the wells with deionized water.
-
Add 1-2 mL of staining solution (0.5% crystal violet) to each well and incubate at room temperature for 30-60 minutes.
-
Remove the staining solution and gently wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[2][3]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))
-
-
Experimental Workflow
The following diagram outlines the key steps in the this compound clonogenic survival assay.
References
- 1. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ilorasertib In Vivo Dosing and Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (ABT-348) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor with a multi-targeted profile. It primarily inhibits Aurora kinases (A, B, and C), which are key regulators of mitosis, and also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of angiogenesis.[1][2] This dual mechanism of action, targeting both cell division and tumor blood supply, makes this compound a compound of interest in oncology research. Preclinical studies have demonstrated its anti-tumor efficacy in various hematological and solid tumor models.[1][3]
This document provides a comprehensive guide to the in vivo dosing and administration of this compound based on available preclinical data. It includes detailed protocols for in vivo efficacy studies and pharmacodynamic analyses to support researchers in designing and executing their experiments.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell cycle progression and angiogenesis. As a pan-Aurora kinase inhibitor, it disrupts mitotic events, leading to defects in chromosome segregation and ultimately inducing polyploidy and apoptosis in cancer cells.[1] By targeting VEGFR and PDGFR, this compound impedes tumor angiogenesis, thereby restricting the supply of nutrients and oxygen to the tumor.[1]
In Vivo Dosing and Administration Data
The following table summarizes the in vivo dosing and administration of this compound in various preclinical mouse models. It is important to note that the optimal dose and schedule may vary depending on the specific tumor model, animal strain, and experimental endpoint.
| Animal Model | Administration Route | Dose Range | Dosing Schedule | Reported Outcome |
| SCID Mice (SKM-1 tumor) | Oral (p.o.) | 6.25, 12.5, 25 mg/kg | Not Specified | Tumor Growth Inhibition (TGI) of 38%, 59%, and 80% respectively.[4] |
| SCID Mice (MV-4-11 tumor) | Oral (p.o.) | 6.25, 12.5, 25 mg/kg | Not Specified | Tumor Growth Inhibition (TGI) of 80%, 86%, and 94% respectively. |
| Mouse (Generic) | Oral (p.o.) | 20 mg/kg | Once weekly for 3 weeks | Anti-tumor activity.[4] |
| Mouse (Blood-borne tumor) | Intraperitoneal (i.p.) | 3.75, 7.5, 15 mg/kg | Not Specified | Inhibition of histone H3 phosphorylation at 4-8 hours.[4] |
| Mouse (Generic) | Intravenous (i.v.) | 0.2 mg/kg | Not Specified | Anti-VEGF activity.[4] |
| SCID/beige Mice | Subcutaneous (s.c.) minipump | 25 mg/kg | 24 hours | Inhibition of histone H3 phosphorylation. |
| NOD/SCID Mice (KMS11 xenograft) | Not Specified | 20 mg/kg | Not Specified | Anti-tumor activity. |
Experimental Protocols
I. Formulation of this compound for In Vivo Administration
The exact vehicle used for this compound in the cited preclinical studies is not consistently reported. This compound is known to be soluble in ethanol.[5] For in vivo administration, a common practice for compounds with limited aqueous solubility is to first dissolve them in an organic solvent and then dilute with an aqueous vehicle to form a solution or a fine suspension.
Recommended Vehicle (Oral Administration):
A commonly used vehicle for oral gavage in mice is a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
Prepare the vehicle solution of 0.5% CMC and 0.25% Tween 80 in sterile water.
-
While vortexing the vehicle solution, slowly add the this compound stock solution to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is low (typically ≤10%) to avoid toxicity.
-
Administer the formulation immediately after preparation. If a suspension is formed, ensure it is homogenous by continuous stirring or vortexing before each administration.
Note: It is crucial to perform a small-scale formulation test to ensure the stability and homogeneity of the preparation. The tolerability of the vehicle and the final formulation should be assessed in a small cohort of animals before commencing a large-scale efficacy study.
II. In Vivo Tumor Growth Inhibition Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Tumor cells of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
This compound
-
Vehicle for formulation
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture and Implantation:
-
Culture tumor cells under appropriate conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the tumor cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol I.
-
Administer the treatment according to the desired dose and schedule via the chosen route (e.g., oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
III. Pharmacodynamic Analysis: Histone H3 Phosphorylation
Inhibition of Aurora B kinase by this compound leads to a decrease in the phosphorylation of its substrate, histone H3 at serine 10 (p-H3). This can be used as a pharmacodynamic biomarker to confirm target engagement in vivo.
1. Sample Collection:
-
At selected time points after the final dose, euthanize the mice and collect tumor tissue and/or blood samples.
-
For tumor tissue, either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
For blood samples, collect in EDTA-coated tubes and isolate peripheral blood mononuclear cells (PBMCs) for analysis.
2. Immunohistochemistry (IHC) for p-Histone H3:
Protocol:
-
Tissue Processing and Sectioning:
-
Embed formalin-fixed tumors in paraffin and cut 4-5 µm sections.
-
Mount the sections on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate the sections with a primary antibody specific for phosphorylated histone H3 (Ser10).
-
-
Detection and Visualization:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Quantify the percentage of p-H3 positive cells or the staining intensity using image analysis software.
-
3. Western Blot for p-Histone H3:
Protocol:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue or lyse PBMCs in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (Ser10).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software.
-
Normalize the p-H3 signal to a loading control such as total histone H3 or β-actin.
-
Conclusion
This guide provides a summary of the available in vivo dosing information for this compound and detailed protocols for its evaluation in preclinical cancer models. The multi-targeted nature of this compound, inhibiting both cell cycle progression and angiogenesis, offers a promising therapeutic strategy. The provided protocols for in vivo efficacy studies and pharmacodynamic analysis of histone H3 phosphorylation will aid researchers in the further investigation of this compound. It is recommended that researchers adapt and optimize these protocols for their specific experimental systems.
References
- 1. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Ilorasertib solubility issues in DMSO and media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of Ilorasertib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor.[1][2] Its primary targets are the Aurora kinases (A, B, and C), which are key regulators of mitosis.[1][2] Additionally, this compound inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are involved in angiogenesis and tumor progression.[3] This dual inhibition of both mitotic and angiogenic pathways makes it a compound of interest in oncology research.[3]
Q2: What is the known solubility of this compound in DMSO?
The solubility of this compound and its hydrochloride salt in Dimethyl Sulfoxide (DMSO) has been reported to be 41.67 mg/mL.[2] It is recommended to use sonication to facilitate dissolution.[2]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media. Why does this happen?
This is a common issue for compounds with low aqueous solubility. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds like this compound. However, when the DMSO stock is diluted into an aqueous environment like cell culture media, the solvent properties change dramatically. The much lower concentration of DMSO in the final solution is often insufficient to keep the compound dissolved, leading to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.1%, as higher concentrations can be toxic to cells.[4] However, the tolerance to DMSO can be cell line-specific, with some lines tolerating up to 1%.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Precipitation in Media
If you are experiencing precipitation of this compound upon dilution into your cell culture medium, follow these troubleshooting steps.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Compound | Solvent | Solubility | Molar Equivalent | Notes |
| This compound | DMSO | 41.67 mg/mL | 79.37 mM | Sonication is recommended to aid dissolution.[2] |
| This compound | Cell Culture Media | Data not available | - | Highly dependent on media composition (e.g., DMEM, RPMI-1640), serum content, and pH. Experimental determination is recommended. |
| This compound | Ethanol | Soluble | - | Specific concentration not provided.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Bring the this compound powder and DMSO to room temperature before opening to minimize water absorption.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume based on the molecular weight of your this compound batch).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assessment of this compound in Cell Culture Media
Objective: To determine the kinetic solubility of this compound in a specific cell culture medium. This protocol is adapted from general high-throughput screening methods.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Create a serial dilution of your this compound DMSO stock in a 96-well plate using pure DMSO. This will allow you to test a range of final concentrations.
-
In a separate 96-well plate, add your pre-warmed cell culture medium to each well.
-
Carefully transfer a small, fixed volume (e.g., 1-2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the media plate. The final DMSO concentration should be kept constant and below cytotoxic levels (e.g., 0.5%).
-
Seal the plate and incubate at 37°C for a set period (e.g., 1-2 hours) with gentle shaking.
-
After incubation, visually inspect the plate for any signs of precipitation.
-
Quantify the precipitation. This can be done by:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at a wavelength where this compound absorbs. The concentration of soluble this compound can be determined by comparing it to a standard curve.
-
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
Signaling Pathway Visualization
This compound has a multi-targeted profile, primarily affecting cell cycle progression and angiogenesis.
Caption: this compound's inhibitory action on key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Aurora Kinase | TargetMol [targetmol.com]
- 3. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Ilorasertib Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of ilorasertib (ABT-348) in proteomics studies.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is an ATP-competitive, multi-targeted kinase inhibitor. Its primary intended targets include the Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[1][2][3][4] Inhibition of these pathways is linked to its anti-proliferative and anti-angiogenic effects.
Q2: Are there published proteomics studies specifically detailing the off-target effects of this compound?
As of late 2025, dedicated proteomics studies comprehensively identifying the off-target profile of this compound have not been published. Much of the publicly available data focuses on its on-target activities.[2][3][5] The lack of specific off-target data necessitates careful experimental design to identify and validate potential off-target interactions in your specific model system.
Q3: What are the common methodologies to identify kinase inhibitor off-targets using proteomics?
Two powerful and widely used proteomics-based methods for identifying off-target proteins of small molecule inhibitors are Thermal Proteome Profiling (TPP) and Chemical Proteomics.
-
Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins upon ligand binding. A drug binding to a protein typically increases its stability at elevated temperatures. By comparing the melting profiles of the entire proteome in the presence and absence of the drug, potential targets and off-targets can be identified.[6][7]
-
Chemical Proteomics: This approach often utilizes an immobilized version of the kinase inhibitor on beads (like Kinobeads) to capture interacting proteins from a cell lysate.[8][9][10] Proteins that bind to the immobilized drug are then identified by mass spectrometry. Competition experiments with the free drug can confirm the specificity of these interactions.
Q4: What are some potential off-target effects to consider when using a multi-targeted inhibitor like this compound?
Given that this compound is a multi-targeted kinase inhibitor, a degree of polypharmacology is expected. While specific off-targets for this compound are not well-documented in proteomics studies, researchers should be aware of the potential for interactions with other kinases that share structural similarities in the ATP-binding pocket. For example, a study on the PLK1 inhibitor volasertib using TPP identified approximately 200 potential off-targets, including proteins involved in phosphatidylinositol phosphate and prostaglandin metabolism, such as PIP4K2A and ZADH2.[11][12] Researchers using this compound should consider the possibility of similar unforeseen interactions.
Troubleshooting Guide for Off-Target Identification Studies
Issue 1: High background or non-specific binding in chemical proteomics experiments.
-
Possible Cause: Suboptimal concentration of the free drug in competition experiments, insufficient washing steps, or non-specific binding to the affinity matrix.
-
Troubleshooting Steps:
-
Optimize Competitor Concentration: Perform a dose-response curve to determine the optimal concentration of free this compound for competing with the immobilized ligand.
-
Increase Wash Stringency: Add detergents (e.g., Tween-20, NP-40) to your wash buffers and increase the number of wash steps to reduce non-specific protein binding.
-
Use Control Beads: Always include a control with beads that do not have the immobilized drug to identify proteins that bind non-specifically to the matrix itself.
-
Issue 2: Difficulty in validating off-targets identified by Thermal Proteome Profiling (TPP).
-
Possible Cause: The observed thermal shift is small, or the interaction is of low affinity or transient. The effect could also be indirect.
-
Troubleshooting Steps:
-
Orthogonal Validation: Use an independent method to validate the interaction, such as an in-vitro kinase assay with the purified putative off-target protein or cellular thermal shift assays (CETSA) followed by western blotting.
-
Cellular Target Engagement Assays: Assess whether this compound affects the phosphorylation of downstream substrates of the putative off-target kinase in cells.
-
Functional Assays: Investigate whether the off-target interaction has a functional consequence in cells by designing experiments that would be affected by the inhibition of the identified off-target.
-
Hypothetical Off-Target Profile of this compound
The following table represents a hypothetical summary of potential off-targets for this compound as might be identified in a chemical proteomics or TPP experiment. This is for illustrative purposes to guide researchers on how to present such data and is based on the known promiscuity of similar multi-kinase inhibitors.
| Protein Target | UniProt ID | Gene Symbol | Fold Change (Treated/Control) | p-value | Putative Pathway |
| Aurora Kinase A | O14965 | AURKA | 0.15 | <0.001 | Cell Cycle (On-target) |
| Aurora Kinase B | Q96GD4 | AURKB | 0.08 | <0.001 | Cell Cycle (On-target) |
| VEGFR2 | P35968 | KDR | 0.21 | <0.001 | Angiogenesis (On-target) |
| PDGFRB | P09619 | PDGFRB | 0.25 | <0.001 | Angiogenesis (On-target) |
| SRC | P12931 | SRC | 0.30 | <0.005 | Cell Proliferation (On-target) |
| LCK | P06239 | LCK | 0.45 | <0.05 | T-cell Signaling (Off-target) |
| FYN | P06241 | FYN | 0.51 | <0.05 | T-cell Signaling (Off-target) |
| ABL1 | P00519 | ABL1 | 0.62 | >0.05 | Cell Proliferation (Off-target) |
| PIP4K2A | P78356 | PIP4K2A | 0.70 | <0.05 | Phospholipid Metabolism (Off-target) |
| ZADH2 | Q9NUI1 | ZADH2 | 0.75 | <0.05 | Fatty Acid Metabolism (Off-target) |
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) Workflow
This protocol provides a general workflow for identifying protein targets of this compound using TPP.
-
Cell Culture and Treatment: Culture cells of interest to a sufficient density. Treat one batch of cells with a predetermined concentration of this compound and another with the vehicle (e.g., DMSO) as a control.
-
Heating and Lysis: Aliquot the cell suspensions into PCR tubes and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C). After heating, lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Digestion and TMT Labeling: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with isobaric tandem mass tags (TMT).
-
LC-MS/MS Analysis: Pool the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of each protein at each temperature. Plot the abundance versus temperature to generate "melting curves." Compare the melting curves between the this compound-treated and control samples to identify proteins with significant thermal shifts.
Protocol 2: Chemical Proteomics Workflow (Kinobeads)
This protocol outlines a general workflow for identifying this compound targets using a competitive chemical proteomics approach.
-
Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest, ensuring that kinases remain in their active conformation.
-
Competition: Incubate the cell lysate with varying concentrations of free this compound or a vehicle control.
-
Affinity Enrichment: Add Kinobeads (or beads with an immobilized this compound analog) to the lysates and incubate to allow for the binding of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins enriched on the beads. Compare the protein abundance between the this compound-treated and control samples. Proteins that are outcompeted by free this compound in a dose-dependent manner are considered specific targets.
Visualizations
Caption: this compound's primary on-target signaling pathways.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Caption: Workflow for competitive chemical proteomics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.hi.is [iris.hi.is]
Ilorasertib stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ilorasertib in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least four years. For stock solutions (e.g., in DMSO), it is recommended to store them in aliquots at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: What is the solubility of this compound in common solvents?
A2: this compound is soluble in ethanol and DMSO. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How stable is this compound in cell culture medium at 37°C?
A3: The stability of this compound in cell culture medium at 37°C can be influenced by factors such as the composition of the medium and the presence of serum. While specific degradation kinetics in cell culture medium are not extensively published, it is advisable to refresh the medium with freshly diluted this compound every 48-72 hours in long-term experiments to ensure a consistent effective concentration. For critical long-term studies, it is recommended to experimentally determine the stability under your specific conditions.
Q4: What are the primary cellular targets of this compound?
A4: this compound is a multi-kinase inhibitor targeting several key signaling pathways involved in cell proliferation and angiogenesis. Its primary targets include Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)[1][2][3][4].
Q5: What is the known in-vivo half-life of this compound?
A5: Clinical studies in patients with hematologic malignancies have shown that oral this compound has a half-life of approximately 15 hours[1][3][5]. It is important to note that the in-vivo half-life is influenced by metabolism and clearance, and does not directly translate to its stability in an in-vitro cell culture system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | - The final concentration of DMSO is too high.- The working concentration of this compound exceeds its solubility limit in the medium.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v), and ideally below 0.1%.- Perform a solubility test of this compound in your specific cell culture medium before starting the experiment.- Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly. |
| Loss of drug activity in long-term experiments (e.g., > 72 hours). | - Degradation of this compound in the cell culture medium at 37°C.- Cellular metabolism of the compound. | - Replenish the cell culture medium with freshly prepared this compound every 48-72 hours.- Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Observed off-target effects or cellular toxicity. | - this compound is a multi-kinase inhibitor and can affect several signaling pathways.- The concentration of this compound used is too high. | - Perform a dose-response experiment to determine the optimal concentration that inhibits the target of interest with minimal toxicity.- Include appropriate positive and negative controls in your experiment.- If possible, use a more selective inhibitor as a control to dissect the specific effects of targeting Aurora kinases versus VEGFR/PDGFR pathways. |
| Inconsistent results between experiments. | - Inconsistent preparation of this compound stock and working solutions.- Variation in cell density or culture conditions.- Degradation of this compound stock solution due to improper storage. | - Prepare fresh dilutions from a validated stock for each experiment.- Standardize cell seeding density and other culture parameters.- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at the recommended temperature. |
Quantitative Data Summary
The following tables provide a summary of the known inhibitory activity of this compound and an illustrative example of its stability in a typical cell culture medium.
Table 1: Inhibitory Activity of this compound against Key Kinase Targets
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 120[4] |
| Aurora B | 7[4] |
| Aurora C | 1[4] |
| VEGFR1 | 1[4] |
| VEGFR2 | 2[4] |
| VEGFR3 | 43[4] |
| PDGFRα | 11[4] |
| PDGFRβ | 13[4] |
| FLT3 | 1[4] |
| c-Kit | 20[4] |
| CSF1R | 3[4] |
Table 2: Illustrative Example of this compound Stability in Cell Culture Medium (DMEM + 10% FBS at 37°C)
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 70 |
| 72 | 55 |
| 96 | 40 |
Note: The data in Table 2 is a hypothetical representation to illustrate potential degradation over time. Actual stability should be determined experimentally under specific cell culture conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the working solution by diluting the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to the final experimental concentration (e.g., 100 nM).
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and store it at -80°C. This will serve as the 100% reference.
-
Incubate the remaining working solution in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO₂.
-
Collect samples at various time points (e.g., 24, 48, 72, 96 hours). At each time point, take an aliquot of the incubated solution and store it at -80°C until analysis.
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound in each sample.
-
Calculate the percentage of remaining this compound at each time point relative to the time 0 sample.
Visualizations
Caption: this compound's dual inhibitory action on key signaling pathways.
Caption: Workflow for assessing this compound stability in cell culture.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Phase 1 dose escalation trial of this compound, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ilorasertib Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ilorasertib in animal models. The information herein is intended to help minimize toxicities and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ABT-348) is an orally bioavailable, ATP-competitive multi-kinase inhibitor.[1] Its primary targets are the Aurora kinases (A, B, and C), which are essential for mitotic progression.[2][3] Additionally, this compound inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[2][4] This multi-targeted approach allows this compound to disrupt cell division, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and reduce tumor cell proliferation.[2][4]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Based on clinical trial data, which often translates to preclinical models, the most common toxicities associated with this compound are linked to its inhibition of both Aurora kinases and VEGFR.[4][5][6] Researchers should be prepared to monitor for and manage:
-
Hypertension: A common side effect related to VEGFR inhibition.[5][6]
-
Hypokalemia (Low Potassium): An electrolyte imbalance that requires careful monitoring.[4][5]
-
Anemia: A decrease in red blood cells.[5]
-
Hypophosphatemia (Low Phosphate): Another electrolyte disturbance.[4][5]
-
Gastrointestinal Issues: Including diarrhea and nausea.[4]
-
Fatigue and Anorexia (Loss of Appetite): Common general side effects of kinase inhibitors.[6]
-
Proteinuria: The presence of excess protein in the urine, indicating potential kidney effects.[4]
-
Pancreatitis: Inflammation of the pancreas has been reported as a less frequent but serious adverse event.[4]
Q3: At what doses and schedules is this compound typically administered in mouse models?
A3: this compound has demonstrated anti-tumor activity in mouse xenograft models at various oral (p.o.) doses. For example, in an MV-4-11 tumor-bearing SCID mouse model, oral doses of 6.25, 12.5, and 25 mg/kg resulted in tumor growth inhibition of 80%, 86%, and 94%, respectively.[7] Another study showed anti-tumor activity with a once-weekly oral dose of 20 mg/kg for three weeks.[7] The optimal dose and schedule will depend on the specific animal model, tumor type, and experimental goals. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Troubleshooting Guides
This section provides practical guidance for identifying and managing specific toxicities during your experiments.
Issue 1: Animal is showing signs of hypertension.
-
Symptoms: Often asymptomatic in rodents. Requires direct measurement for detection. In severe cases, animals may show signs of distress or neurological symptoms.
-
Troubleshooting Steps:
-
Confirm Hypertension: Regularly monitor blood pressure using a non-invasive tail-cuff system. Establish a baseline blood pressure before starting this compound treatment.
-
Dose Adjustment: If hypertension is confirmed and significant, consider reducing the dose of this compound.
-
Supportive Care: In consultation with a veterinarian, consider the administration of antihypertensive medications. ACE inhibitors (e.g., captopril) have been used in rodent models to manage drug-induced hypertension.[6]
-
Monitor Renal Function: Assess for proteinuria, as hypertension can be linked to kidney toxicity.
-
Issue 2: Blood analysis reveals hypokalemia.
-
Symptoms: Muscle weakness, lethargy. Severe hypokalemia can lead to cardiac issues.
-
Troubleshooting Steps:
-
Confirm Hypokalemia: Monitor serum potassium levels via regular blood sampling. Establish baseline levels prior to treatment.
-
Potassium Supplementation: If hypokalemia is detected, provide potassium supplementation. This can be administered in the drinking water or via oral gavage. Potassium gluconate is a common choice for oral supplementation.[8] For severe cases, intravenous administration of potassium chloride (KCl) may be necessary, but this requires careful calculation and monitoring to avoid hyperkalemia.[8][9]
-
Dietary Support: Ensure animals have easy access to food and water, as reduced intake can exacerbate electrolyte imbalances.
-
Issue 3: Animal appears fatigued and is losing weight (anorexia).
-
Symptoms: Reduced voluntary movement (e.g., less wheel running), weight loss, decreased food and water intake.[4][10]
-
Troubleshooting Steps:
-
Monitor Body Weight and Food/Water Intake: Weigh animals daily. Measure food and water consumption to quantify anorexia.
-
Provide Supportive Nutrition: Offer highly palatable, energy-dense food supplements. Wet mash or gel-based diets can encourage eating.
-
Subcutaneous Fluids: If dehydration is a concern due to reduced water intake, administer subcutaneous fluids as advised by a veterinarian.
-
Environmental Enrichment: House animals in a comfortable, stress-free environment to encourage normal behaviors.
-
Dose Interruption/Reduction: If weight loss is severe (>15-20% of baseline), a temporary pause or dose reduction of this compound may be necessary.
-
Issue 4: Urinalysis shows significant proteinuria.
-
Symptoms: Not visually apparent. Detected through urinalysis.
-
Troubleshooting Steps:
-
Quantify Proteinuria: Collect urine samples (e.g., using metabolic cages) and measure protein levels. A urine dipstick can be used for initial screening, followed by more quantitative assays like a 24-hour urine collection.[11]
-
Monitor Kidney Function: In addition to proteinuria, monitor serum creatinine and blood urea nitrogen (BUN) as indicators of overall kidney function.[12]
-
Histopathological Analysis: At the end of the study, or if an animal is euthanized due to declining health, perform a histopathological examination of the kidneys to assess for glomerular or tubular damage.
-
Consider Nephroprotective Agents: While specific agents for this compound are not established, research on other nephrotoxic drugs suggests that agents modulating oxidative stress and inflammation may be protective.[13]
-
Quantitative Data Summary
Table 1: this compound In Vivo Efficacy in Mouse Xenograft Models [7]
| Animal Model | This compound Dose (p.o.) | Tumor Growth Inhibition (TGI) |
| MV-4-11 tumor-bearing SCID mice | 6.25 mg/kg | 80% |
| 12.5 mg/kg | 86% | |
| 25 mg/kg | 94% | |
| SKM-1 tumor-bearing SCID mice | 6.25 mg/kg | 38% |
| 12.5 mg/kg | 59% | |
| 25 mg/kg | 80% |
Table 2: Common Grade 3/4 Adverse Events from a Phase 1 Clinical Trial in Hematologic Malignancies (Potentially Translatable to Animal Models) [4][5][14]
| Adverse Event | Frequency |
| Hypertension | 28.8% |
| Hypokalemia | 15.4% |
| Anemia | 13.5% |
| Hypophosphatemia | 11.5% |
Experimental Protocols
Protocol 1: Monitoring and Management of Hypertension
-
Acclimatization: Acclimate animals to the blood pressure measurement device (e.g., tail-cuff plethysmography) for several days before the start of the experiment to minimize stress-induced readings.
-
Baseline Measurement: Record blood pressure for 3-5 consecutive days before the first dose of this compound to establish a reliable baseline.
-
Treatment Monitoring: Measure blood pressure at regular intervals throughout the study (e.g., 2-3 times per week). Measurements should be taken at the same time of day to ensure consistency.
-
Data Analysis: Compare on-treatment blood pressure readings to baseline values. A sustained increase of >20 mmHg is generally considered significant.
-
Intervention (if necessary): If significant hypertension develops, consult with a veterinarian about administering an antihypertensive agent, such as an ACE inhibitor (e.g., captopril in drinking water).
Protocol 2: Monitoring and Management of Hypokalemia
-
Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus under anesthesia) at baseline and at regular intervals during treatment (e.g., weekly).
-
Sample Processing: Process blood to obtain serum or plasma.
-
Potassium Measurement: Analyze serum/plasma potassium concentration using a blood chemistry analyzer.
-
Intervention (if necessary):
-
Mild to Moderate Hypokalemia (e.g., K+ < 3.0 mmol/L): Supplement drinking water with a calculated amount of potassium chloride or potassium gluconate.
-
Severe Hypokalemia (e.g., K+ < 2.5 mmol/L): Administer potassium chloride solution via oral gavage or, in critical cases, through a continuous rate intravenous infusion (rate not to exceed 0.5 mEq/kg/hr) with frequent monitoring.[8]
-
Visualizations
Caption: this compound's multi-kinase inhibition pathway.
Caption: Workflow for monitoring and managing this compound toxicity.
References
- 1. Rodent models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 6. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Efficiency evaluation and safety monitoring of tailored rapid potassium supplementation strategy for fatal severe hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive review of mouse models for studying cancer-related fatigue: Methods, findings and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 12. The Utility of a Rodent Model in Detecting Pediatric Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bardoxolone methyl analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ilorasertib vs. Danusertib: A Comparative Guide to Kinase Selectivity
For researchers and drug development professionals navigating the landscape of Aurora kinase inhibitors, a detailed understanding of the selectivity profiles of different molecules is paramount. This guide provides a head-to-head comparison of two notable pan-Aurora kinase inhibitors, Ilorasertib (ABT-348) and Danusertib (PHA-739358), focusing on their kinase selectivity, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile: A Quantitative Comparison
The primary targets of both this compound and Danusertib are the Aurora kinases A, B, and C. However, their potency and selectivity against these and other kinases vary. The following tables summarize the available quantitative data on their inhibitory activities.
Table 1: Inhibition of Aurora Kinases by this compound and Danusertib
| Kinase | This compound IC50 (nM) | Danusertib IC50 (nM) |
| Aurora A | 116[1] | 13[2] |
| Aurora B | 5[1] | 79[2] |
| Aurora C | 1[1] | 61[2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Inhibition of Other Kinases by this compound and Danusertib
| Kinase | This compound | Danusertib IC50 (nM) |
| VEGFR | Potent Inhibitor[1][3] | VEGFR2: 432[4] |
| PDGFR | Potent Inhibitor[1] | - |
| Src family | Potent Inhibitor[3] | Lck: 155[4] |
| Abl | - | 25 |
| TrkA | - | 31 |
| c-RET | - | 31 |
| FGFR1 | - | 47 |
| c-Kit | - | 407[4] |
| CDK2 | - | 462[4] |
Note: A comprehensive head-to-head kinase panel screen for both inhibitors in the same study is not publicly available. The data presented is compiled from various sources and should be interpreted with caution due to potential differences in assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methods used to determine kinase selectivity, the following diagrams are provided.
References
A Comparative Guide to Ilorasertib and Other Aurora Kinase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, are frequently overexpressed in various human cancers, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of Ilorasertib (AB-530), a novel multi-kinase inhibitor, with other prominent Aurora kinase inhibitors that have been evaluated in preclinical and clinical studies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to aid in the objective evaluation of these compounds.
Overview of Aurora Kinase Inhibitors
Aurora kinases A, B, and C play pivotal roles in cell division, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Their dysregulation can lead to genomic instability, a hallmark of cancer.[2] Several small molecule inhibitors targeting Aurora kinases have been developed, each with distinct selectivity profiles and mechanisms of action. This guide focuses on a comparative analysis of this compound against Alisertib (MLN8237), Danusertib (PHA-739358), Tozasertib (MK-0457), and Barasertib (AZD1152).
Comparative Performance and Efficacy
The following tables summarize the key characteristics and experimental data for this compound and other selected Aurora kinase inhibitors.
Table 1: Kinase Selectivity and Potency
| Inhibitor | Primary Targets | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Other Key Targets | Reference(s) |
| This compound (AB-530) | Pan-Aurora, VEGFR, PDGFR, Src | 120 nM (IC50) | 7 nM (IC50) | 1 nM (IC50) | VEGFR, PDGFR, Src family kinases | [3] |
| Alisertib (MLN8237) | Aurora A | 1.2 nM (IC50) | 396.5 nM (IC50) | - | >200-fold selectivity for Aurora A over B | [4][5] |
| Danusertib (PHA-739358) | Pan-Aurora, Abl | 13 nM (IC50) | 79 nM (IC50) | 61 nM (IC50) | Abl (including T315I mutant), Ret, FGFR-1 | [6][7] |
| Tozasertib (MK-0457/VX-680) | Pan-Aurora | 0.6 nM (Ki) | 18 nM (Ki) | 4.6 nM (Ki) | Flt-3, BCR-ABL | [8][9] |
| Barasertib (AZD1152-HQPA) | Aurora B | 1369 nM (Ki) | 0.36 nM (Ki) | 17.0 nM (Ki) | Highly selective for Aurora B | [4][10] |
Table 2: Preclinical Efficacy in Hematological Malignancies
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| This compound | Acute Myeloid Leukemia (AML) xenografts (MV-4-11) | Significant tumor growth inhibition. | [11] |
| Alisertib | AML cell lines and mouse models | Disrupted cell viability, diminished clonogenic survival, and induced apoptosis. Potentiated the anti-leukemic activity of cytarabine. | [12] |
| Danusertib | Chronic Myeloid Leukemia (CML) with T315I mutation | Showed activity in patients with Bcr-Abl-associated advanced hematologic malignancies, including those with the T315I mutation. | [7][13] |
| Tozasertib | BCR-ABL T315I mutant patient-derived samples | Significant inhibitory activity. | [9] |
| Barasertib | Human MOLM13 leukemic xenografts | Enhanced the ability of vincristine or daunorubicin to inhibit proliferation. | [14] |
Table 3: Preclinical Efficacy in Solid Tumors
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| This compound | Advanced solid tumors | Showed evidence of anti-tumor activity. | [15] |
| Alisertib | Colorectal cancer cell lines | Demonstrated G2/M arrest. | [16] |
| Danusertib | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) xenografts | Significantly reduced tumor growth compared to controls. | [8][17] |
| Tozasertib | Colon carcinoma HCT116 xenografts | Dose-dependent reduction in tumor size. | [18] |
| Barasertib | Small-cell lung cancer (SCLC) xenografts | Inhibited tumor growth, particularly in tumors with cMYC amplification/high gene expression. | [19][20] |
Table 4: Clinical Trial Data Summary
| Inhibitor | Phase | Cancer Type(s) | Key Outcomes & Adverse Events | Reference(s) |
| This compound | Phase 1 | Hematologic malignancies | Acceptable safety and pharmacokinetics. Clinical responses observed in 3 AML patients. Common grade 3/4 AEs: hypertension, hypokalemia, anemia, hypophosphatemia. | [21][17][22] |
| Alisertib | Phase 2 | Advanced/metastatic sarcoma | Did not meet primary endpoint of response rate, but showed favorable progression-free survival and responses in angiosarcoma. | [16] |
| Alisertib | Phase 2 | Relapsed malignant mesothelioma | 4-month disease control rate of 32%. | [23] |
| Danusertib | Phase 1 | Advanced solid tumors | Well-tolerated. Dose-limiting toxicity was neutropenia. | [12] |
| Danusertib | Phase 1 | CML and Ph+ ALL | Acceptable toxicity profile and activity in patients with Bcr-Abl-associated malignancies. Dose-limiting toxicities: febrile neutropenia and mucositis. | [7][13] |
| Tozasertib | Phase 2 | - | Induces apoptosis and autophagy. | [9] |
| Barasertib | - | - | Preclinical studies showed potent inhibition of human colon, lung, and hematologic tumor xenografts. | [4] |
Signaling Pathways and Mechanisms of Action
Aurora kinases are integral components of the cell cycle machinery. Their inhibition disrupts mitosis, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
This compound, as a pan-Aurora kinase inhibitor, also targets VEGFR and PDGFR signaling, which are critical for tumor angiogenesis and growth. This multi-targeted approach may offer a broader anti-tumor activity compared to more selective Aurora kinase inhibitors.
Caption: Multi-Targeted Mechanism of Action of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of these Aurora kinase inhibitors.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of the inhibitors on cancer cell growth.
Common Methodologies:
-
MTT/CCK-8/CyQuant Assays:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., Alisertib) or vehicle control (DMSO) for a specified period (e.g., 72 hours).[16]
-
A reagent (MTT, CCK-8, or CyQuant dye) is added to each well.
-
After a short incubation, the absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are determined from the dose-response curves.
-
Caption: General Workflow for In Vitro Cell Viability Assays.
Cell Cycle Analysis
Objective: To assess the effect of Aurora kinase inhibitors on cell cycle progression.
Methodology (Flow Cytometry):
-
Cancer cells are treated with the inhibitor (e.g., Alisertib at 0.1 µmol/L and 1 µmol/L) for 24 and 48 hours.[16]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI) or DAPI, often in the presence of RNase to prevent staining of RNA.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of polyploid cells are quantified.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Aurora kinase inhibitors in a living organism.
General Protocol (e.g., Barasertib in SCLC):
-
Human cancer cells (e.g., SCLC cell line H841) are mixed with Matrigel and subcutaneously implanted into immunodeficient mice (e.g., nude mice).[1][19]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the Aurora kinase inhibitor (e.g., Barasertib at 50 or 100 mg/kg/day) via a specified route (e.g., intraperitoneal or oral) and schedule (e.g., 5 days on, 2 days off).[1][19] The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., 3 times a week) with calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers).
Caption: General Workflow for In Vivo Xenograft Studies.
Western Blotting for Phospho-Histone H3
Objective: To measure the pharmacodynamic effect of Aurora B kinase inhibitors.
Methodology:
-
Cells or tumor tissues are lysed to extract proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (a direct substrate of Aurora B).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate. A loading control (e.g., β-actin or total Histone H3) is used to ensure equal protein loading.
Conclusion
The landscape of Aurora kinase inhibitors is diverse, with compounds exhibiting a range of selectivities and mechanisms of action. This compound distinguishes itself through its multi-targeted approach, inhibiting not only Aurora kinases but also key drivers of angiogenesis and cell proliferation like VEGFR, PDGFR, and Src kinases. This broader activity may translate to enhanced efficacy in certain tumor types but could also present a different safety profile compared to more selective inhibitors.
Alisertib's high selectivity for Aurora A has positioned it as a key tool for investigating the specific roles of this kinase. Barasertib's potent and selective inhibition of Aurora B has shown promise in preclinical models of SCLC, particularly those with MYC amplification. Danusertib and Tozasertib, as pan-Aurora inhibitors with additional targets, have demonstrated activity in hematological malignancies, including those with resistance mutations.
The choice of an Aurora kinase inhibitor for research or clinical development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. This guide provides a foundational comparison to aid in this decision-making process. Further investigation into the synergistic potential of these inhibitors with other anti-cancer agents and the identification of predictive biomarkers will be crucial for their successful clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. [PDF] Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 7. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer [frontiersin.org]
- 12. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. promega.co.uk [promega.co.uk]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. innosignbio.com [innosignbio.com]
- 23. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Ilorasertib and Venetoclax: A Synergistic Approach to Overcoming Resistance in Hematological Malignancies
A detailed comparison of the synergistic effects of combining the multi-kinase inhibitor ilorasertib with the BCL-2 inhibitor venetoclax, supported by experimental data from analogous combination therapies.
In the landscape of targeted cancer therapy, the combination of drugs with complementary mechanisms of action is a cornerstone of developing more effective and durable treatment strategies. This guide explores the potential synergistic effect between this compound, a potent inhibitor of Aurora kinases, VEGFR, and PDGFR, and venetoclax, a selective BCL-2 inhibitor. While direct preclinical or clinical data on the this compound-venetoclax combination is emerging, this guide draws upon extensive experimental evidence from studies combining venetoclax with inhibitors of this compound's key targets. This comparative analysis provides a strong rationale for the clinical investigation of this novel combination in hematological malignancies, particularly in relapsed or refractory settings.
I. Comparative Efficacy: Single Agents vs. Combination Therapy
The core principle behind combining this compound and venetoclax lies in simultaneously targeting two distinct cancer hallmarks: uncontrolled cell division and evasion of apoptosis. Venetoclax directly induces apoptosis by inhibiting the anti-apoptotic protein BCL-2.[1][2] However, resistance to venetoclax can arise through the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, or through survival signals from other pathways.[3][4] this compound, by inhibiting key kinases involved in cell cycle progression and angiogenesis, can counteract these resistance mechanisms.
The following tables summarize quantitative data from preclinical studies on the synergistic effects of combining venetoclax with inhibitors of Aurora kinases, VEGFR, and FLT3, all of which are targets of this compound.
Table 1: Synergistic Cytotoxicity of Aurora Kinase Inhibitors with Venetoclax in B-cell Lymphoma
| Cell Line | Drug Combination | Concentration | % Cell Viability (Combination) | Synergy Score (CI) | Reference |
| WSU-NHL | MLN8237 (Alisertib) + Venetoclax | 50 nM + 40 nM | ~20% | < 1 | [5][6] |
| DoHH2 | MLN8237 (Alisertib) + Venetoclax | 50 nM + 40 nM | ~15% | < 1 | [5][6] |
| VAL | MLN8237 (Alisertib) + Venetoclax | 50 nM + 40 nM | ~25% | < 1 | [5][6] |
| WSU-DLCL2 | AZD2811 + Venetoclax | 7x7 matrix | Strong synergy | HSA > 0.1 | [7] |
| KARPAS-422 | AZD2811 + Venetoclax | 7x7 matrix | Strong synergy | HSA > 0.1 | [7] |
CI: Combination Index; HSA: Highest Single Agent. A CI value < 1 indicates synergy.
Table 2: Enhanced Apoptosis with PLK1 Inhibitors and Venetoclax in T-ALL
| Cell Line | Drug Combination | Apoptosis Rate (Combination) | Fold Increase vs. Single Agent | Reference |
| ALL-SIL | Volasertib + Venetoclax | Synergistic increase | Not specified | [8] |
| DND-41 | Volasertib + Venetoclax | Synergistic increase | Not specified | [8] |
| MOLT-16 | Volasertib + Venetoclax | Synergistic increase | Not specified | [8] |
| TALL-1 | Volasertib + Venetoclax | Synergistic increase | Not specified | [8] |
Table 3: Overcoming Venetoclax Resistance with VEGFR Inhibition in DLBCL
| Cell Line Model | Drug Combination | Effect | Reference |
| OCI-Ly1-R (Venetoclax-resistant) | Apatinib (VEGFR2i) + Venetoclax | Resensitization to venetoclax-induced apoptosis | [9] |
Table 4: Synergistic Efficacy of FLT3 Inhibitors with Venetoclax in FLT3-ITD+ AML
| Cell Line / Model | Drug Combination | % Cell Proliferation Reduction (Combo) | Synergy Score (CI) | In Vivo Efficacy | Reference |
| Molm14 | Gilteritinib + Venetoclax | 83.7% | 0.42 | - | [10] |
| FLT3-ITD+ PDX model | Quizartinib + Venetoclax | - | - | Greater anti-tumor efficacy and prolonged survival | [3][11] |
PDX: Patient-Derived Xenograft
II. Mechanistic Rationale for Synergy
The synergistic interaction between this compound and venetoclax is likely multifaceted, stemming from the diverse targets of this compound.
Aurora Kinase Inhibition and Venetoclax Synergy
Aurora kinases are crucial for mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis.[2] Studies have shown that combining Aurora kinase inhibitors with venetoclax leads to significant synergistic cytotoxicity in lymphoma cells.[5][6] The proposed mechanism involves the upregulation of the p53 tumor suppressor pathway, which can be suppressed in venetoclax-resistant cells.[6] Aurora kinase inhibition can restore p53 function, thereby lowering the apoptotic threshold and enhancing sensitivity to BCL-2 inhibition by venetoclax.
PLK1 Inhibition and Venetoclax Synergy
Polo-like kinase 1 (PLK1) is another key regulator of mitosis. Inhibition of PLK1 has been shown to synergize with venetoclax in T-cell acute lymphoblastic leukemia (T-ALL).[8] Mechanistically, PLK1 inhibition can upregulate the expression of pro-apoptotic BCL2 family members like BCL2L13 and PMAIP1 (NOXA), thereby priming the cells for venetoclax-induced apoptosis.[8]
References
- 1. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. TP53 upregulation via aurora kinase inhibition overcomes primary failure to venetoclax in BCL2-rearranged lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLK1 as a cooperating partner for BCL2-mediated antiapoptotic program in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of VEGFR2 overcomes venetoclax-resistance in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ilorasertib's Multi-Targeted Profile with CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular targets of Ilorasertib, a multi-kinase inhibitor, using the precision of CRISPR/Cas9 genome editing. By juxtaposing the phenotypic effects of this compound treatment with the genetic knockout of its putative targets, researchers can gain deeper insights into its mechanism of action and potential off-target effects. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes key biological pathways and workflows to facilitate experimental design and data interpretation.
This compound: A Multi-Targeted Kinase Inhibitor
This compound (ABT-348) is an ATP-competitive inhibitor that has demonstrated potent activity against several families of kinases crucial for tumor progression.[1][2] Its primary targets include:
-
Aurora Kinases: Specifically Aurora A, B, and C, which are key regulators of mitosis.[1][3] Inhibition of Aurora kinases leads to defects in chromosome segregation and cell division.[3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): this compound inhibits VEGFR1, VEGFR2, and VEGFR3, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Targeting PDGFRα and PDGFRβ interferes with pathways involved in cell growth, proliferation, and migration.[1][2]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in a variety of cellular processes, including cell growth, differentiation, and survival.[2]
Comparing Pharmacological Inhibition with Genetic Knockout
The central premise of this guide is to compare the cellular consequences of treating cancer cells with this compound against the effects of knocking out its key target genes using CRISPR/Cas9. This comparison helps to:
-
Confirm On-Target Effects: Determine if the phenotypic changes observed with this compound treatment are directly attributable to the inhibition of its intended targets.
-
Identify Off-Target Effects: Uncover any cellular effects of this compound that are independent of its known targets.
-
Elucidate Target Contribution: Dissect the relative contribution of each target kinase to the overall anti-cancer activity of this compound.
Table 1: Comparative Phenotypic Effects of this compound Treatment vs. CRISPR/Cas9 Knockout of Key Targets
| Phenotypic Outcome | This compound Treatment | CRISPR KO of AURKB | CRISPR KO of KDR (VEGFR2) | CRISPR KO of PDGFRB | Multiplex CRISPR KO (AURKB, KDR, PDGFRB) |
| Cell Viability | Dose-dependent decrease[4] | Significant reduction[5] | Moderate reduction | Variable depending on cell line | Expected significant reduction |
| Cell Cycle Progression | G2/M arrest | G2/M arrest, polyploidy | Minor to no direct effect | Minor to no direct effect | Expected G2/M arrest |
| Apoptosis | Induction of apoptosis | Induction of apoptosis | Can sensitize to other therapies | Can sensitize to other therapies | Expected induction of apoptosis |
| Angiogenesis (in vitro) | Inhibition of tube formation | Not applicable | Inhibition of tube formation | Not directly applicable | Expected inhibition of tube formation |
| Migration & Invasion | Inhibition | Not a primary effect | Inhibition | Inhibition | Expected inhibition |
Note: Data for multiplex CRISPR KO is extrapolated based on the effects of single-gene knockouts and the known multi-targeted nature of this compound, as direct comparative studies are not yet widely available.
Experimental Protocols
Here, we provide a detailed methodology for a head-to-head comparison of this compound and CRISPR/Cas9-mediated target validation.
Multiplex CRISPR/Cas9 Gene Knockout
This protocol outlines the steps for the simultaneous knockout of three key this compound targets: AURKB, KDR (encoding VEGFR2), and PDGFRB.
a. sgRNA Design and Validation:
-
Design 3-4 single guide RNAs (sgRNAs) targeting early exons of AURKB, KDR, and PDGFRB using a reputable online tool (e.g., CHOPCHOP, Synthego Design Tool).
-
Synthesize or clone sgRNAs into an appropriate expression vector (e.g., lentiCRISPRv2).
-
Validate the cutting efficiency of each sgRNA individually via a T7 Endonuclease I (T7E1) assay or Sanger sequencing with TIDE analysis.
b. Lentiviral Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest lentiviral particles after 48-72 hours.
-
Transduce the target cancer cell line (e.g., a cell line known to be sensitive to this compound) with the lentiviral particles for each of the nine validated sgRNAs (3 per gene). A non-targeting sgRNA should be used as a control.
-
For multiplex knockout, co-transduce cells with the three most efficient sgRNAs for AURKB, KDR, and PDGFRB.
c. Selection and Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
d. Knockout Validation:
-
Expand clonal populations and screen for successful knockout of all three target genes via Western blot analysis for protein expression.
-
Confirm gene disruption at the genomic level by Sanger sequencing of the targeted loci.
Comparative Phenotypic Assays
Perform the following assays on wild-type cells, control knockout cells, multiplex knockout cells, and wild-type cells treated with a dose range of this compound.
a. Cell Viability Assay:
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of this compound or vehicle control.
-
After 72 hours, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
b. Cell Cycle Analysis:
-
Treat cells for 24-48 hours.
-
Harvest, fix in ethanol, and stain with propidium iodide (PI).
-
Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
c. Apoptosis Assay:
-
Treat cells for 48-72 hours.
-
Stain with Annexin V and PI.
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
d. Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins (e.g., p-Histone H3, p-AKT, p-ERK) and loading controls (e.g., GAPDH, β-actin).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the inhibition of this compound's primary targets.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Experimental Workflow
The following diagram outlines the workflow for the comparative validation of this compound's targets.
Caption: Experimental workflow for validating this compound's targets.
Logical Relationship
This diagram illustrates the logical framework for comparing pharmacological and genetic inhibition.
Caption: Comparing pharmacological vs. genetic approaches to target validation.
References
- 1. Novel Aurora/vascular endothelial growth factor receptor dual kinase inhibitor as treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
Ilorasertib vs. Standard Chemotherapy: A Comparative Guide for Researchers
This guide provides a detailed comparison of the investigational drug ilorasertib with standard chemotherapy regimens for the treatment of hematologic malignancies, primarily Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). The comparison is based on available clinical trial data and established treatment protocols.
Mechanism of Action: this compound
This compound (formerly ABT-348) is an orally bioavailable, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora kinases (A, B, and C) and the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases.[1][2] By targeting these pathways, this compound aims to disrupt cell division and inhibit angiogenesis, two critical processes in cancer progression.
Efficacy Data: this compound (Indirect Comparison)
Direct comparative efficacy data from head-to-head clinical trials of this compound versus standard chemotherapy are not yet available. The following tables present data from a Phase 1 clinical trial of this compound and established efficacy data for standard chemotherapy regimens in AML and MDS to provide an indirect comparison.
Table 1: Efficacy of this compound in Hematologic Malignancies (Phase 1 Trial)
| Indication | Number of Patients | Treatment Regimen | Overall Response Rate (ORR) | Clinical Responses |
| AML | 38 | This compound monotherapy or with azacitidine | Not Reported | 3 patients demonstrated clinical responses[1][2] |
| MDS | 12 | This compound monotherapy or with azacitidine | Not Reported | No specific responses reported[1][2] |
Table 2: Efficacy of Standard Chemotherapy in AML (Newly Diagnosed)
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| "7+3" Regimen (Cytarabine + Daunorubicin/Idarubicin) | Younger adults (<60 years) | 60-80% | Approx. 20-30 months |
| Older adults (>60 years) | 40-50% | Approx. 12 months |
Table 3: Efficacy of Standard of Care in Higher-Risk MDS
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| Azacitidine | Higher-Risk MDS | 40-50% | ~20% | 14-18 months |
Experimental Protocols
This compound: Phase 1 Dose-Escalation Trial (NCT01110473)
-
Objective: To determine the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound alone or in combination with azacitidine in patients with advanced hematologic malignancies.[1][2]
-
Patient Population: 52 patients with Acute Myelogenous Leukemia (AML), Myelodysplastic Syndrome (MDS), or Chronic Myelomonocytic Leukemia (CMML).[1][2]
-
Treatment Arms:
-
Dosage: Dose escalation was performed to determine the maximum tolerated dose. The recommended Phase 2 oral monotherapy doses were 540 mg once weekly and 480 mg twice weekly.[1][2]
-
Primary Endpoints: Safety and pharmacokinetics.
-
Secondary Endpoints: Preliminary anti-tumor activity.
Standard Chemotherapy: "7+3" Regimen for AML
-
Objective: To induce remission in newly diagnosed AML.
-
Patient Population: Typically, fit patients with newly diagnosed AML.
-
Treatment Regimen:
-
Cytarabine: 100-200 mg/m² per day as a continuous intravenous infusion for 7 days.
-
Daunorubicin: 60-90 mg/m² per day intravenously for 3 days (or Idarubicin 12 mg/m² per day for 3 days).
-
-
Primary Endpoint: Complete Remission (CR) rate.
-
Secondary Endpoints: Overall Survival (OS), Event-Free Survival (EFS).
Standard of Care: Azacitidine for Higher-Risk MDS
-
Objective: To improve survival and delay progression to AML in patients with higher-risk MDS.
-
Patient Population: Patients with International Prognostic Scoring System (IPSS) Intermediate-2 or High-risk MDS.
-
Treatment Regimen:
-
Azacitidine: 75 mg/m² per day subcutaneously or intravenously for 7 days, every 28 days.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Overall Response Rate (ORR), Hematologic Improvement (HI), time to transformation to AML.
Summary and Future Directions
Standard chemotherapy regimens, such as "7+3" for AML and azacitidine for higher-risk MDS, are well-established treatments with known efficacy and toxicity profiles. They remain the benchmarks against which new therapies are measured.
Further clinical investigation, ideally in the form of randomized controlled trials, is necessary to directly compare the efficacy and safety of this compound with standard chemotherapy. Such trials would need to be designed to assess clinically meaningful endpoints like complete remission rates, overall survival, and quality of life in well-defined patient populations.
References
- 1. Phase 1 dose escalation trial of this compound, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phase-1-dose-escalation-trial-of-ilorasertib-a-dual-aurora-vegf-receptor-kinase-inhibitor-in-patients-with-hematologic-malignancies - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of Ilorasertib: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of investigational compounds like ilorasertib is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. This compound is an inhibitor of Aurora kinases, vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF) receptors, and has been investigated in the context of hematologic malignancies.[1][2][3]
Key Safety and Hazard Information
Proper handling and disposal of this compound are dictated by its inherent chemical and toxicological properties. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[4] |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life.[4] |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[4] |
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to prevent its release into the environment and to ensure it is handled by a licensed waste disposal facility.[4] The following procedures are based on general guidelines for hazardous pharmaceutical waste and the specific hazards of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and double chemotherapy gloves when handling this compound.[5]
2. Segregation of Waste:
-
All materials contaminated with this compound must be segregated from general laboratory waste.
-
This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials and containers that held this compound.
-
Contaminated consumables such as pipette tips, tubes, flasks, and absorbent pads.
-
Contaminated PPE (e.g., gloves).
-
3. Waste Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," "this compound Waste," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Sharps Waste:
-
Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated sharps container, often a black "Bulk" waste container for hazardous pharmaceuticals, not a standard red sharps container.[5]
-
4. Storage of Waste:
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
5. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.[6] They will ensure that the waste is transported to an approved waste disposal plant for incineration or other appropriate treatment.[4][6]
-
Never dispose of this compound down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Phase 1 dose escalation trial of this compound, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phase-1-dose-escalation-trial-of-ilorasertib-a-dual-aurora-vegf-receptor-kinase-inhibitor-in-patients-with-hematologic-malignancies - Ask this paper | Bohrium [bohrium.com]
- 3. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|1227939-82-3|MSDS [dcchemicals.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
